6-(3-Chlorophenyl)picolinic acid
Overview
Description
6-(3-Chlorophenyl)picolinic acid is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylboronic acid and picolinic acid as the primary starting materials.
Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 3-chlorophenylboronic acid with picolinic acid. This reaction requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chlorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
6-(3-Chlorophenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(3-Chlorophenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(3-Chlorophenyl)picolinic acid can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)picolinic acid: Similar structure but with a different position of the chlorophenyl group.
6-(4-Chlorophenyl)picolinic acid: Another positional isomer with distinct properties.
6-(3-Bromophenyl)picolinic acid: Similar to the chloro derivative but with a bromine atom instead of chlorine.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variation in the halogen atom and its position on the phenyl ring.
Properties
IUPAC Name |
6-(3-chlorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPKPBSIZTPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647061 | |
Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863704-38-5 | |
Record name | 6-(3-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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